molecular formula C16H20N2O8 B12381828 (2R,3R,4R,5S,6S)-3,4,5-trihydroxy-6-[(3R,5S)-2-oxo-5-pyridin-3-yl-1-(trideuteriomethyl)pyrrolidin-3-yl]oxyoxane-2-carboxylic acid

(2R,3R,4R,5S,6S)-3,4,5-trihydroxy-6-[(3R,5S)-2-oxo-5-pyridin-3-yl-1-(trideuteriomethyl)pyrrolidin-3-yl]oxyoxane-2-carboxylic acid

Cat. No.: B12381828
M. Wt: 371.36 g/mol
InChI Key: WALNNKZUGHYSCT-WSXZVOTFSA-N
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Description

(2R,3R,4R,5S,6S)-3,4,5-trihydroxy-6-[(3R,5S)-2-oxo-5-pyridin-3-yl-1-(trideuteriomethyl)pyrrolidin-3-yl]oxyoxane-2-carboxylic acid is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes multiple hydroxyl groups, a pyrrolidine ring, and a pyridine moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4R,5S,6S)-3,4,5-trihydroxy-6-[(3R,5S)-2-oxo-5-pyridin-3-yl-1-(trideuteriomethyl)pyrrolidin-3-yl]oxyoxane-2-carboxylic acid typically involves multiple steps, including the protection and deprotection of functional groups, selective oxidation, and stereoselective reactions. The exact synthetic route can vary, but it generally starts with the preparation of the pyrrolidine and pyridine intermediates, followed by their coupling and subsequent functionalization to introduce the hydroxyl groups and carboxylic acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms. The reaction conditions would be carefully controlled to ensure high yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(2R,3R,4R,5S,6S)-3,4,5-trihydroxy-6-[(3R,5S)-2-oxo-5-pyridin-3-yl-1-(trideuteriomethyl)pyrrolidin-3-yl]oxyoxane-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and nucleophiles like halides or amines. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the carbonyl group can yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, (2R,3R,4R,5S,6S)-3,4,5-trihydroxy-6-[(3R,5S)-2-oxo-5-pyridin-3-yl-1-(trideuteriomethyl)pyrrolidin-3-yl]oxyoxane-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms.

Biology

In biology, this compound can be used as a probe to study enzyme-substrate interactions and metabolic pathways. Its multiple functional groups make it a versatile tool for investigating biochemical processes.

Medicine

In medicine, this compound has potential as a therapeutic agent due to its ability to interact with various biological targets. It may be explored for its anti-inflammatory, anti-cancer, or antimicrobial properties.

Industry

In industry, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also find applications in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2R,3R,4R,5S,6S)-3,4,5-trihydroxy-6-[(3R,5S)-2-oxo-5-pyridin-3-yl-1-(trideuteriomethyl)pyrrolidin-3-yl]oxyoxane-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to form hydrogen bonds, coordinate with metal ions, or undergo redox reactions, thereby modulating the activity of its targets. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2R,3R,4R,5S,6S)-3,4,5-trihydroxy-6-[(3R,5S)-2-oxo-5-pyridin-3-yl-1-(trideuteriomethyl)pyrrolidin-3-yl]oxyoxane-2-carboxylic acid include other pyrrolidine and pyridine derivatives, such as:

  • (2R,3R,4R,5S,6S)-3,4,5-trihydroxy-6-[(3R,5S)-2-oxo-5-pyridin-3-ylpyrrolidin-3-yl]oxyoxane-2-carboxylic acid
  • (2R,3R,4R,5S,6S)-3,4,5-trihydroxy-6-[(3R,5S)-2-oxo-5-pyridin-3-yl-1-methylpyrrolidin-3-yl]oxyoxane-2-carboxylic acid

Uniqueness

The uniqueness of this compound lies in its combination of functional groups and stereochemistry, which confer specific chemical reactivity and biological activity. The presence of the trideuteriomethyl group, in particular, may influence its metabolic stability and interaction with biological targets, distinguishing it from other similar compounds.

Properties

Molecular Formula

C16H20N2O8

Molecular Weight

371.36 g/mol

IUPAC Name

(2R,3R,4R,5S,6S)-3,4,5-trihydroxy-6-[(3R,5S)-2-oxo-5-pyridin-3-yl-1-(trideuteriomethyl)pyrrolidin-3-yl]oxyoxane-2-carboxylic acid

InChI

InChI=1S/C16H20N2O8/c1-18-8(7-3-2-4-17-6-7)5-9(14(18)22)25-16-12(21)10(19)11(20)13(26-16)15(23)24/h2-4,6,8-13,16,19-21H,5H2,1H3,(H,23,24)/t8-,9+,10+,11+,12-,13+,16-/m0/s1/i1D3

InChI Key

WALNNKZUGHYSCT-WSXZVOTFSA-N

Isomeric SMILES

[2H]C([2H])([2H])N1[C@@H](C[C@H](C1=O)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)C(=O)O)O)O)O)C3=CN=CC=C3

Canonical SMILES

CN1C(CC(C1=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)C3=CN=CC=C3

Origin of Product

United States

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